molecular formula C32H42N2O2 B11554582 1-[4-(Decyloxy)phenyl]-3-(3,3-diphenylpropyl)urea

1-[4-(Decyloxy)phenyl]-3-(3,3-diphenylpropyl)urea

Cat. No.: B11554582
M. Wt: 486.7 g/mol
InChI Key: PQZGUYBOOAAAHV-UHFFFAOYSA-N
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Description

1-[4-(Decyloxy)phenyl]-3-(3,3-diphenylpropyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a decyloxy group attached to a phenyl ring, which is further connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Decyloxy)phenyl]-3-(3,3-diphenylpropyl)urea typically involves the reaction of 4-(decyloxy)aniline with 3,3-diphenylpropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Decyloxy)phenyl]-3-(3,3-diphenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-[4-(Decyloxy)phenyl]-3-(3,3-diphenylpropyl)urea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Decyloxy)phenyl]-3-(3,3-diphenylpropyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylurea: A simpler urea derivative with two phenyl groups attached to the urea moiety.

    1-[4-(Decyloxy)phenyl]-3-(2-pyridinyl)urea: A related compound with a pyridinyl group instead of the diphenylpropyl group.

Uniqueness

1-[4-(Decyloxy)phenyl]-3-(3,3-diphenylpropyl)urea is unique due to the presence of both the decyloxy and diphenylpropyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s solubility, stability, and potential interactions with biological targets.

Properties

Molecular Formula

C32H42N2O2

Molecular Weight

486.7 g/mol

IUPAC Name

1-(4-decoxyphenyl)-3-(3,3-diphenylpropyl)urea

InChI

InChI=1S/C32H42N2O2/c1-2-3-4-5-6-7-8-15-26-36-30-22-20-29(21-23-30)34-32(35)33-25-24-31(27-16-11-9-12-17-27)28-18-13-10-14-19-28/h9-14,16-23,31H,2-8,15,24-26H2,1H3,(H2,33,34,35)

InChI Key

PQZGUYBOOAAAHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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